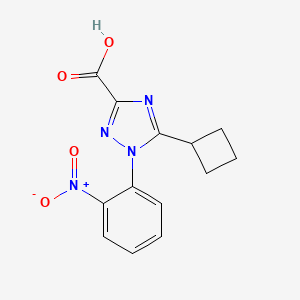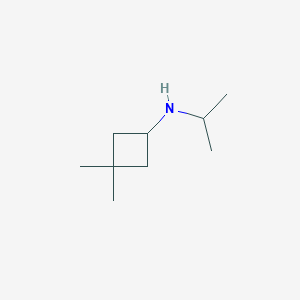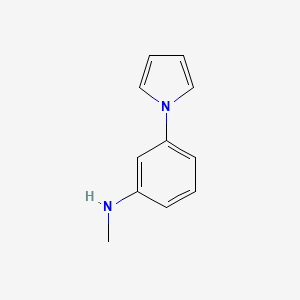
6-Bromo-5-chloro-8-fluoroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-chloro-8-fluoroquinolin-3-amine is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of bromine, chlorine, and fluorine atoms in the quinoline ring system imparts distinct chemical properties to this compound, making it a valuable subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-8-fluoroquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinoline derivatives followed by amination. For instance, a typical synthetic route might include:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinoline ring using reagents such as bromine, chlorine gas, and fluorinating agents under controlled conditions.
Amination: Conversion of the halogenated quinoline intermediate to the amine derivative using ammonia or amine sources under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-8-fluoroquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
6-Bromo-5-chloro-8-fluoroquinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes.
Chemical Biology: It is used as a probe to study biological pathways and enzyme functions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-8-fluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity. For instance, in medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-fluoroquinoline
- 5-Chloro-8-fluoroquinoline
- 6-Bromo-5-chloroquinoline
Uniqueness
6-Bromo-5-chloro-8-fluoroquinolin-3-amine is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms in the quinoline ring
Properties
Molecular Formula |
C9H5BrClFN2 |
|---|---|
Molecular Weight |
275.50 g/mol |
IUPAC Name |
6-bromo-5-chloro-8-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H5BrClFN2/c10-6-2-7(12)9-5(8(6)11)1-4(13)3-14-9/h1-3H,13H2 |
InChI Key |
SHMKDLFVZKOWAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(C=C2F)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13233613.png)
amine](/img/structure/B13233614.png)
amine](/img/structure/B13233622.png)
![N-[1-(5-methylfuran-2-yl)ethyl]aniline](/img/structure/B13233637.png)

![4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine](/img/structure/B13233650.png)
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane](/img/structure/B13233655.png)

![1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole](/img/structure/B13233675.png)
![5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13233679.png)
![3-[(1H-Imidazol-4-yl)methyl]benzaldehyde](/img/structure/B13233685.png)
![2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13233690.png)

